Galactarate(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

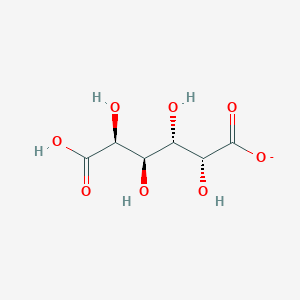

Galactarate(1-) is a dicarboxylic acid monoanion that is the conjugate base of galactaric acid. It has a role as a human metabolite. It is a galactaric acid anion and a dicarboxylic acid monoanion. It is a conjugate base of a galactaric acid. It is a conjugate acid of a galactarate(2-).

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Role in Bacterial Metabolism

Galactarate(1-) serves as a carbon source for certain bacteria, playing a crucial role in their metabolic pathways. Research has shown that the enzyme galactarate dehydratase (GarD) catalyzes the conversion of galactarate to 3-keto-5-dehydroxygalactarate, which is vital for bacterial survival, particularly under antibiotic stress conditions. This pathway is not present in humans, making it a potential target for developing inhibitors to combat antibiotic resistance .

1.2 Enzyme Structure and Function

The structure of GarD has been elucidated, revealing a novel protein fold that contributes to its enzymatic function. Studies indicate that mutations in the garD gene can significantly affect bacterial invasiveness and colonization in antibiotic-treated environments . The understanding of this enzyme's structure aids in the design of specific inhibitors that could enhance the efficacy of existing antibiotics.

Environmental Applications

2.1 Chelating Agent for Heavy Metals

Galactarate(1-) has been identified as an effective chelating agent for heavy metals, which positions it as a valuable component in environmental remediation efforts. Its ability to form stable complexes with metal ions helps reduce toxicity in contaminated soils .

2.2 Removal of Pollutants

The complexation properties of galactarate(1-) have been utilized to develop materials aimed at removing pollutants from industrial effluents. For instance, research has demonstrated its application in synthesizing coordination polymers that can effectively sequester heavy metals from aqueous solutions .

Material Science Applications

3.1 Synthesis of Polymeric Materials

Galactarate(1-) is used in the synthesis of biodegradable polyesters and macromolecules. These materials have shown promise in drug delivery systems due to their amphiphilic nature, which allows them to encapsulate hydrophobic drugs effectively .

| Material Type | Application | Key Findings |

|---|---|---|

| Poly(alkylene galactaramide) | Drug delivery systems | Higher transport efficiencies compared to other polymers |

| Coordination polymers | Environmental remediation | Effective heavy metal sequestration |

3.2 Development of Functional Polymers

Research indicates that polymers derived from galactarate(1-) exhibit unique properties that can be tailored for specific applications, such as drug carriers or components in biomedical devices . The amphiphilic characteristics of these polymers facilitate their use in various therapeutic contexts.

Case Studies

4.1 Antibiotic Resistance Mechanism

A study on Salmonella enterica highlighted the significance of the galactarate pathway in enhancing bacterial fitness during antibiotic treatment. The deletion of garD significantly reduced the pathogen's ability to colonize the gut, demonstrating the potential for targeting this pathway to develop new therapeutic strategies against resistant strains .

4.2 Environmental Remediation Techniques

Research conducted on the application of galactarate(1-) as a chelating agent revealed its effectiveness in reducing heavy metal toxicity in agricultural soils. Field studies showed improved soil health and reduced metal concentrations following treatment with galactarate-based formulations .

Análisis De Reacciones Químicas

Oxidative Formation from D-Galacturonate

Galactarate(1-) is synthesized via the oxidation of D-galacturonate, a reaction catalyzed by uronate dehydrogenase (Udh) in Agrobacterium tumefaciens . This two-step process involves:

-

Oxidation : D-galacturonate → D-galactarolactone (catalyzed by Udh with NAD⁺ as a cofactor).

-

Hydrolysis : Spontaneous or lactonase-assisted hydrolysis of D-galactarolactone to galactarate(1-) .

Synthetic Route :

Au/TiO₂ or Au/C catalysts oxidize sodium D-galacturonate to sodium galactarate under alkaline conditions (pH 9–10, 40–60°C). Key parameters include:

| Parameter | Value/Details | Source |

|---|---|---|

| Solubility (pH 7, 40°C) | 32–47 g/L (temperature-dependent) | |

| Optimal Catalyst | 1 wt% Au/TiO₂ | |

| Oxygen Saturation | 0.9 mmol/L (drives reaction completion) |

Cycloisomerization to 3-Deoxy-2-Keto-Hexarate (KDG)

Galactarate(1-) derivatives undergo enzymatic conversion to KDG, a central metabolite in uronic acid pathways:

-

Substrate : D-galactarolactone (the lactonized form of galactarate).

-

Enzyme : Galactarolactone cycloisomerase (Gci) from A. tumefaciens .

-

Mechanism : Intramolecular lyase activity produces l-threo-KDG via a retro-aldol-like reaction .

Key Features :

-

Gci exhibits activity on both D-galactaro-1,4-lactone and D-glucaro-1,4-lactone (kₐₜ₍ₐₜ₎ = 2.1 s⁻¹ for galactarolactone) .

-

The reaction bypasses linear galactaric acid intermediates, directly yielding KDG .

Dehydration to 5-Dehydro-4-Deoxy-D-Glucarate

Galactarate(1-) is dehydrated by galactarate dehydratase (EC 4.2.1.42/EC 4.2.1.158), producing 5-dehydro-4-deoxy-D-glucarate. Two isoforms exist:

-

D-threo-Forming Dehydratase (e.g., from Oceanobacillus iheyensis):

-

L-threo-Forming Dehydratase (e.g., mandelate racemase subgroup enzymes):

Mechanistic Steps :

-

Deprotonation at C2 by Tyr164.

-

Elimination of H₂O via β-hydroxide departure.

Retro-Aldol Cleavage to Pyruvate and Tartronic Semialdehyde

In Escherichia coli, galactarate(1-) is catabolized via 2-dehydro-3-deoxyglucarate aldolase (GarL) :

-

Reaction : 5-Keto-4-deoxy-D-glucarate ⇌ Pyruvate + Tartronic semialdehyde .

-

Cofactors : Mg²⁺ stabilizes the substrate’s carbonyl and hydroxyl groups .

-

Key Residues :

Kinetic Data :

| Enzyme | Substrate | kₐₜ (s⁻¹) | Kₘ (mM) |

|---|---|---|---|

| GarL | 5-Keto-4-deoxy-D-glucarate | 15.2 | 0.18 |

pH-Dependent Solubility and Salt Formation

Galactarate(1-) exhibits pH-sensitive solubility, influencing its reactivity:

Propiedades

Fórmula molecular |

C6H9O8- |

|---|---|

Peso molecular |

209.13 g/mol |

Nombre IUPAC |

(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-1/t1-,2+,3+,4- |

Clave InChI |

DSLZVSRJTYRBFB-DUHBMQHGSA-M |

SMILES isomérico |

[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O |

SMILES canónico |

C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.